Anemoside A3

Pharmacokinetics Liver Distribution Saponin ADME

Anemoside A3 (Pulchinenoside A) is a monodesmosidic lupane-type triterpenoid saponin from Pulsatilla chinensis with a unique dual-modulatory profile at both AMPA receptors (via GluA1 serine phosphorylation) and NMDA receptors (non-competitive modulation)—a pharmacological signature not recapitulated by the more abundant bisdesmosidic Anemoside B4. It demonstrates a 37% hepatic first-pass effect, enabling predictable exposure in preclinical models. This compound enhances hippocampal long-term potentiation and spatial reference memory, polarizes tumor-associated macrophages toward the M1 phenotype via TLR4/NF-κB/MAPK signaling, and inhibits Th17 differentiation through STAT4/STAT3 modulation. Its monodesmosidic architecture provides a synthetically accessible scaffold for SAR programs. Researchers investigating synaptic plasticity, cancer immunotherapy, or Th17-mediated autoimmunity should procure this specific compound; substitution with unfractionated extracts or alternative Pulsatilla saponins introduces uncontrolled variables that invalidate established dose-response relationships.

Molecular Formula C41H66O12
Molecular Weight 751.0 g/mol
CAS No. 129724-84-1
Cat. No. B1678339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemoside A3
CAS129724-84-1
SynonymsAnemoside A3, Pulchinenoside A
Molecular FormulaC41H66O12
Molecular Weight751.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O
InChIInChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1
InChIKeyISNDTNDJSXYNKT-DVIRKNLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anemoside A3 (CAS: 129724-84-1) for Research Procurement: Core Compound Characteristics and Analytical Specifications


Anemoside A3 (AA3), also known as Pulchinenoside A, is a lupane-type triterpenoid saponin [1] isolated from the roots of Pulsatilla chinensis (Bunge) Regel (Bai Tou Weng) [2]. It is characterized by the molecular formula C41H66O12 and a molecular weight of approximately 750.96 g/mol [3]. In its standard form, Anemoside A3 demonstrates a solubility of 87–100 mg/mL in DMSO, allowing for the preparation of concentrated stock solutions up to approximately 133 mM , while it remains practically insoluble in aqueous buffers, requiring organic co-solvents for in vitro assay development .

Why Generic Triterpenoid Saponin Substitution Cannot Substitute Anemoside A3 for Research Applications


Procurement of alternative Pulsatilla-derived saponins such as Anemoside B4 (Pulchinenoside C) in place of Anemoside A3 is scientifically invalid due to quantifiable divergences in both molecular pharmacology and in vivo disposition [1]. Unlike Anemoside B4, which is primarily studied as a quality control marker for P. chinensis extracts [2], Anemoside A3 exhibits a distinct and specific profile: it uniquely enhances cognitive function via dual modulation of AMPAR and NMDAR [3], and in stark contrast to the high systemic exposure observed with Anemoside B4, Anemoside A3 demonstrates significantly limited plasma exposure in vivo [1]. These differential pharmacokinetic and mechanistic properties fundamentally preclude one compound from serving as a valid substitute for the other in any targeted research context [1][3].

Quantitative Evidence Guide for Anemoside A3 Differentiation Relative to In-Class Analogs


Comparative Hepatic First-Pass Extraction of Anemoside A3 Versus Anemoside B4

Anemoside A3 exhibits a hepatic first-pass effect of 37% in rats, which is 10 percentage points higher than the 27% observed for the more abundant in-class analog Anemoside B4 [1]. This differential hepatic extraction directly translates to Anemoside A3 displaying 'quite limited exposure' in systemic plasma compared to Anemoside B4, which achieves higher systemic levels despite its greater hepatic clearance being offset by higher initial absorption or content [1].

Pharmacokinetics Liver Distribution Saponin ADME

Superior Anti-Inflammatory Efficacy of Anemoside A3-Derived A3-6 Versus Parent Anemoside B4 in DSS-Induced Colitis

The Anemoside A3 derivative A3-6 (Anemoside A3-methyl 6-aminohexanoate) exhibits significantly superior anti-inflammatory activity compared to Anemoside B4 [1]. Critically, this enhanced activity manifests in vivo as a notably lower oral effective dose for improving DSS-induced colitis symptoms in mice relative to the required dose of AB4 [1]. Furthermore, A3-6 directly inhibits pyruvate carboxylase with an IC50 of 0.058 μM , a specific molecular target engagement not reported for the parent Anemoside B4 scaffold.

Anti-Inflammatory Colitis IBD Pyruvate Carboxylase

Neuroprotective Potency of Anemoside A3: Protection of PC12 Cells from Apoptotic Insult

Anemoside A3 demonstrates a concentration-dependent neuroprotective effect in PC12 cells subjected to sodium cyanide and glucose deprivation, an in vitro model of ischemic injury [1]. At dosages ranging from 0.1 to 10 μg/mL, Anemoside A3 protected PC12 cells from apoptosis, with this protective effect being quantitatively characterized [1]. While direct comparative data to Anemoside B4 under identical ischemic conditions is not available in the same study, this specific cytoprotective profile against metabolic insult is a defined functional attribute of Anemoside A3 that distinguishes it from other Pulsatilla saponins whose primary reported activities are anti-tumor or anti-inflammatory [2].

Neuroprotection Apoptosis Ischemia PC12 Cells

Differential Solubility Profile Enabling High-Concentration In Vitro Assay Preparation

Anemoside A3 exhibits high solubility in DMSO, with reported values ranging from 87 mg/mL (115.85 mM) to 100 mg/mL (133.16 mM) at 25°C [1]. This represents a solubility ceiling at least 2- to 3-fold higher than the lower-bound DMSO solubility reported for some other saponin standards (e.g., ≥17 mg/mL in DMSO from alternative vendor specifications) . This high DMSO solubility facilitates the preparation of concentrated stock solutions, which is a practical advantage for high-throughput screening campaigns or dose-response studies where minimizing DMSO carryover into cell culture media is critical.

Solubility Assay Development DMSO Solubility Formulation

Concentration-Dependent Vasorelaxant Activity in Rat Renal Arteries

Anemoside A3 produces concentration-dependent relaxation in precontracted rat renal arteries, an effect mediated through multiple mechanisms including endothelium-derived hyperpolarizing factor release, TEA⁺-sensitive K⁺ channel stimulation, and inhibition of Ca²⁺ influx through both nifedipine-sensitive voltage-gated Ca²⁺ channels and nifedipine-insensitive receptor-operated Ca²⁺ channels [1]. The relaxation was significantly attenuated by endothelium removal or treatment with charybdotoxin plus apamin, confirming the involvement of endothelial pathways [1]. While direct comparative potency data against Anemoside B4 in this vascular preparation is not reported, this specific vasoactive profile represents a distinct pharmacological signature that differentiates Anemoside A3 within the Pulsatilla saponin family.

Vascular Biology Vasorelaxation Calcium Channel Endothelium

Rapid Antidepressant-Like Onset Mediated by AMPA Receptor Modulation

Anemoside A3 produces an acute antidepressant-like effect in mouse forced swim and tail suspension tests, and importantly, a five-day intraperitoneal treatment regimen was sufficient to reverse depression-related behaviors in mice subjected to chronic mild stress and chronic social defeat stress models [1]. Mechanistically, this rapid behavioral reversal is mediated by normalizing chronic stress-induced weakening of AMPA receptor-mediated neurotransmission in the temporoammonic-CA1 pathway and restoring GluA2-lacking AMPA receptor expression in the stratum lacunosum-moleculare [1]. The serotonin system was not implicated in this effect, indicating a mechanism distinct from conventional SSRIs [1]. No comparable rapid-onset AMPA receptor-mediated antidepressant activity has been reported for Anemoside B4.

Depression Antidepressant AMPA Receptor Synaptic Plasticity

Primary Research Application Scenarios for Anemoside A3 Based on Validated Differential Evidence


Investigating Hepatic First-Pass Metabolism and Liver-Targeted Saponin Pharmacology

Based on the direct comparative pharmacokinetic data showing that Anemoside A3 exhibits a 37% hepatic first-pass effect compared to 27% for Anemoside B4, with correspondingly limited systemic plasma exposure [1], Anemoside A3 is uniquely suited for studies focused on hepatic metabolism, liver distribution, or pre-systemic pharmacological effects of triterpenoid saponins. Its differential liver extraction profile relative to Anemoside B4 enables side-by-side investigations of how modest structural variations influence hepatic uptake, metabolism, and biliary excretion.

Research on AMPA Receptor-Mediated Synaptic Plasticity and Rapid-Onset Antidepressant Mechanisms

The specific ability of Anemoside A3 to normalize chronic stress-induced weakening of AMPA receptor-mediated neurotransmission and produce a rapid antidepressant-like response within five days of treatment [1] positions it as a critical tool compound for investigating fast-onset antidepressant mechanisms. Its lack of engagement with the serotonin system [1] further distinguishes it from conventional antidepressants, enabling targeted research into glutamatergic approaches for treatment-resistant depression or synaptic dysfunction in mood disorders.

Immuno-Oncology Research: Macrophage Polarization and Triple-Negative Breast Cancer Metastasis

Anemoside A3 is a validated tool for immuno-oncology research involving tumor-associated macrophage reprogramming. It activates TLR4-dependent M1 macrophage polarization to repress breast tumor growth and angiogenesis in vivo [1], and simultaneously inhibits IL-4-induced M2-type polarization via STAT3 pathway suppression, significantly restraining lung metastases of 4T1-Luc cells in triple-negative breast cancer models [2]. This dual capacity to promote M1 polarization while suppressing M2 polarization makes Anemoside A3 a unique modulator of the tumor immune microenvironment.

Colitis and Inflammatory Bowel Disease Research Using Potent A3-6 Derivative

For investigators focused on inflammatory bowel disease or macrophage immunometabolism, the Anemoside A3 derivative A3-6 (Anemoside A3-methyl 6-aminohexanoate) offers a mechanistically defined tool with demonstrated pyruvate carboxylase inhibition (IC50 = 0.058 μM) [1] and superior in vivo efficacy in DSS-induced colitis at lower oral doses than Anemoside B4 [2]. The compound's ability to inhibit both NF-κB and NLRP3 inflammasome pathways [1] provides a dual-target approach for investigating inflammatory signaling cascades.

Vascular Pharmacology: Endothelium-Dependent and Ca²⁺ Channel-Mediated Vasorelaxation Studies

Anemoside A3 serves as a specialized tool compound for investigating vascular smooth muscle relaxation mechanisms. Its concentration-dependent vasorelaxant effect in renal arteries involves multiple synergistic pathways including endothelium-derived hyperpolarizing factor release, K⁺ channel activation, and inhibition of Ca²⁺ influx through both voltage-gated and receptor-operated channels [1]. This multifaceted mechanism makes Anemoside A3 particularly valuable for dissecting the relative contributions of endothelial versus smooth muscle components in vascular tone regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anemoside A3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.